molecular formula C19H23N3O3 B5635837 [(3aS*,9bS*)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

[(3aS*,9bS*)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

Cat. No. B5635837
M. Wt: 341.4 g/mol
InChI Key: QTJUGVDHIFDZGT-VQIMIIECSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multistep reactions that may include cyclization, substitution, and functional group transformation processes. While the specific synthesis pathway for the compound is not directly documented, studies on related heterocyclic compounds provide insights into possible synthetic strategies. For example, the synthesis of similar heterocycles involves reactions such as the condensation of silyl enol ethers with azido compounds and subsequent reductive cyclization, highlighting the intricate steps needed to construct such complex molecules (Bellur et al., 2005).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as NMR spectroscopy and X-ray diffraction. These techniques allow for the determination of stereochemistry, conformation, and overall molecular architecture. For instance, the molecular structure of related compounds has been determined to exhibit specific configurations and conformations as confirmed by X-ray diffraction, providing a basis for understanding the structural attributes of the compound of interest (Akkurt et al., 2003).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups and molecular structure. Studies on similar molecules have shown a variety of chemical reactions, including ring-cleavage reactions, oxidation, and nucleophilic substitutions. These reactions not only demonstrate the compound's reactivity but also its potential to undergo transformation into different chemical entities (Gómez et al., 1985).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of a compound under various conditions. The crystal structure, for instance, can provide insights into the compound's stability, packing, and intermolecular interactions. Detailed physical properties are often determined using techniques like X-ray crystallography, which has been employed to ascertain the structures and physical characteristics of related compounds (Butcher et al., 2006).

Chemical Properties Analysis

The chemical properties of a compound, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are fundamental to its applications and handling. For example, the reactivity of similar compounds with nucleophiles or their behavior under oxidative conditions can shed light on the chemical behavior of the compound . Studies have explored the reactivity of related molecules, offering insights into potential chemical properties (Naya et al., 2004).

properties

IUPAC Name

[(3aS,9bS)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-12-6-13(2)21-18(20-12)22-8-16-15-5-4-14(24-3)7-17(15)25-11-19(16,9-22)10-23/h4-7,16,23H,8-11H2,1-3H3/t16-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJUGVDHIFDZGT-VQIMIIECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3C4=C(C=C(C=C4)OC)OCC3(C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N2C[C@@H]3C4=C(C=C(C=C4)OC)OC[C@@]3(C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aS,9bS)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol

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